6-acetyl-2-[4-(dibutylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
Description
The compound 6-acetyl-2-[4-(dibutylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a structurally complex molecule featuring a thieno[2,3-c]pyridine core. Key functional groups include:
- 6-Acetyl group: Likely influencing metabolic stability and solubility.
- 4-(Dibutylsulfamoyl)benzamido substituent: A bulky sulfonamide derivative that may enhance target binding specificity due to steric and electronic effects.
Properties
IUPAC Name |
6-acetyl-2-[[4-(dibutylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O5S2/c1-4-6-13-29(14-7-5-2)36(33,34)19-10-8-18(9-11-19)24(32)27-25-22(23(26)31)20-12-15-28(17(3)30)16-21(20)35-25/h8-11H,4-7,12-16H2,1-3H3,(H2,26,31)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNJQMNBQYVQMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-acetyl-2-[4-(dibutylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide typically involves multiple steps. The synthetic route often starts with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the acetyl group and the dibutylsulfamoylbenzoyl moiety. Reaction conditions may include the use of various solvents, catalysts, and reagents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Based on the search results, here's what is known about the compound "6-acetyl-2-[4-(dibutylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide":
Basic Information:
Related Compound Information:
- The PubChem entry details a closely related compound, "methyl 6-acetyl-2-[[4-(dibutylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate".
Potential Applications:
While the search results do not explicitly detail the applications of "this compound", the presence of "dibutylsulfamoylbenzoic acid" fragments in related compounds suggests a potential link to pharmaceutical applications . Sulfonamide derivatives are common structural motifs in various drugs .
General Information on Related Chemical Fragments:
- Dibutylsulfamoylbenzoic acid: Several molecules containing this fragment are listed as benzoic acids, some with potential pharmaceutical relevance .
Relevant Chemical Compounds:
The search results also mention related compounds and chemical fragments:
- 2,9-bis(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one
- 2,9-bis(oxolan-2-ylmethoxy)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one
Limitations:
Mechanism of Action
The mechanism of action of 6-acetyl-2-[4-(dibutylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and functions.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The dibutylsulfamoyl group in the target compound increases lipophilicity compared to the ethyl(phenyl)sulfamoyl group in the analog from . This may enhance membrane permeability but reduce aqueous solubility.
- The 6-acetyl group (target) vs. 6-ethyl () could influence metabolic pathways, as acetyl groups are prone to hydrolysis by esterases.
Core Modifications :
- The compound from lacks the carboxamide and sulfonamide moieties, instead featuring a Boc-protected amine and ethyl ester. This suggests its utility as a synthetic intermediate rather than a bioactive molecule.
Research Findings and Limitations
- Structural Insights : The bulkier substituents in the target compound suggest improved binding affinity compared to smaller analogs, but this remains speculative without experimental validation.
- Data Gaps: No pharmacological or toxicity data for the target compound is available in the provided evidence.
- Synthetic Challenges : The dibutylsulfamoyl group may complicate synthesis due to steric hindrance, requiring optimized coupling conditions.
Q & A
Q. What are the recommended synthetic routes for 6-acetyl-2-[4-(dibutylsulfamoyl)benzamido]-thieno[2,3-c]pyridine-3-carboxamide?
The synthesis typically involves sequential functionalization of the thieno[2,3-c]pyridine core. Key steps include:
- Acetylation : Introduction of the acetyl group at position 6 via nucleophilic substitution or Friedel-Crafts acylation under anhydrous conditions .
- Sulfonamide coupling : Reaction of 4-(dibutylsulfamoyl)benzoyl chloride with the amino group at position 2 of the thienopyridine scaffold, often using a base like triethylamine in DMF or THF .
- Carboxamide formation : Activation of the carboxylic acid moiety at position 3 using carbodiimide reagents (e.g., EDC/HOBt) followed by coupling with ammonia or amines . Yields are optimized by controlling reaction temperature (e.g., 0–60°C) and solvent polarity .
Q. Which spectroscopic methods are critical for structural characterization of this compound?
A combination of techniques is required:
- NMR : H and C NMR to confirm substituent positions (e.g., acetyl at 6.2 ppm for H; ~170 ppm for the carbonyl in C) and sulfonamide connectivity .
- IR spectroscopy : Peaks at ~1650–1700 cm for amide C=O and ~1350 cm for sulfonyl S=O bonds .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns, ensuring purity >95% .
Q. How should researchers design initial biological activity screens for this compound?
Prioritize target-based assays based on structural analogs:
- Kinase inhibition : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to the sulfonamide’s ATP-binding site affinity .
- Cellular assays : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC values compared to controls like doxorubicin .
- Solubility optimization : Use DMSO stocks (<1% v/v) in PBS or cell culture media to avoid precipitation .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., sulfonamide coupling) be elucidated?
Employ computational chemistry :
- DFT calculations : Model transition states for sulfonamide bond formation using Gaussian or ORCA software to identify rate-limiting steps (e.g., nucleophilic attack vs. leaving-group departure) .
- Isotopic labeling : Use O-labeled benzoyl chloride to track oxygen migration during coupling via MS/MS .
- Kinetic studies : Monitor reaction progress via in situ IR or HPLC to derive rate constants and propose mechanistic pathways .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Meta-analysis : Aggregate data from PubChem and independent studies (e.g., IC variability in kinase assays) using statistical tools (ANOVA, Tukey’s HSD) to identify outliers .
- Structure-activity relationship (SAR) : Compare bioactivity of analogs (e.g., dibutyl vs. dimethyl sulfonamides) to isolate critical substituents .
- Orthogonal assays : Validate hits with SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream target modulation .
Q. How can reaction conditions be optimized for scale-up synthesis?
Apply Design of Experiments (DoE) :
- Factorial design : Vary factors like solvent (DMF vs. THF), temperature (25–80°C), and catalyst loading (0.1–5 mol%) to maximize yield .
- Response surface methodology (RSM) : Model interactions between parameters and identify optimal conditions (e.g., 45°C, 2 mol% catalyst in DMF) .
- Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy for real-time monitoring .
Q. What computational tools predict this compound’s selectivity for biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to kinase ATP pockets; prioritize targets with Glide scores ≤−7.0 kcal/mol .
- MD simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD <2 Å) and hydrogen-bond persistence .
- Pharmacophore modeling : Identify essential features (e.g., sulfonamide H-bond acceptors) using MOE or Phase .
Methodological Notes
- Contradictory data : Cross-validate spectral assignments (e.g., NOESY for stereochemistry) if NMR peaks overlap .
- Scale-up challenges : Replace hazardous solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) for greener synthesis .
- Biological assays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate via dose-response curves (R >0.95) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
